Mevastatin hydroxy acid sodium

HMG-CoA reductase enzyme inhibition cholesterol biosynthesis

Lactone prodrug statins require variable enzymatic hydrolysis across cell types, introducing confounders that undermine IC50/Ki reproducibility. Mevastatin hydroxy acid sodium is the direct, metabolically active HMG-CoA reductase inhibitor - eliminating prodrug activation uncertainty entirely. - Immediate activity in cell-free and cell-based HMG-CoA reductase assays (EC50 = 27.63 μM); ideal reference for dose-response validation across potencies - Intermediate lipophilicity (Po/w ≈ 25) provides balanced passive membrane permeability with minimal non-specific partitioning - Essential reference standard for ANDA/NDA analytical method development and pravastatin bioconversion research

Molecular Formula C23H35NaO6
Molecular Weight 430.5 g/mol
CAS No. 99782-89-5
Cat. No. B124844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMevastatin hydroxy acid sodium
CAS99782-89-5
Synonyms(βR,δR,1S,2S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ-dihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoic Acid Sodium Salt; _x000B_[1S-[1α(βS*,δS*),2α,8β(R*),8aα]]-1,2,6,7,8,8a-Hexahydro-β,δ-dihydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-1-naphth
Molecular FormulaC23H35NaO6
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O.[Na+]
InChIInChI=1S/C23H36O6.Na/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27;/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27);/q;+1/p-1/t14-,15-,17+,18+,19-,20-,22-;/m0./s1
InChIKeyHSOJKEMXKOVVOH-AGNATJBLSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mevastatin Hydroxy Acid Sodium (CAS 99782-89-5): The Active HMG-CoA Reductase Inhibitor for Research and Development


Mevastatin hydroxy acid sodium (CAS 99782-89-5) is the sodium salt of the open-ring active form of mevastatin (compactin), the archetypal natural statin isolated from Penicillium citrinum [1]. Unlike the lactone prodrug mevastatin, this hydroxy acid salt is the direct, metabolically active species that competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis [2]. As a primary research tool and reference standard, it provides the active pharmacophore without requiring in vivo enzymatic hydrolysis, making it essential for in vitro enzymology, cell-based assays, and analytical method development [3]. While mevastatin itself was never marketed due to toxicity concerns, its hydroxy acid form remains a cornerstone compound in statin research and serves as a key intermediate in the biotechnological production of pravastatin [2][4].

Mevastatin Hydroxy Acid Sodium vs. Other Statins: Why Direct Substitution Undermines Experimental Reproducibility


Substituting mevastatin hydroxy acid sodium with other statins or lactone prodrugs in research applications introduces confounding variables that compromise experimental reproducibility. First, statins exhibit marked differences in HMG-CoA reductase binding affinity, with inhibition constants (Ki) spanning two orders of magnitude across the class [1]. Second, lipophilicity varies substantially among statin hydroxy acids; mevastatin occupies an intermediate position (Po/w ratio ~25 relative to pravastatin=1), which dictates differential membrane permeability and tissue distribution [2]. Third, lactone prodrugs such as mevastatin, lovastatin, and simvastatin require enzymatic hydrolysis to the active hydroxy acid form—a conversion step that is variable across cell types, species, and experimental conditions . The sodium salt of mevastatin hydroxy acid eliminates this prodrug activation variable entirely, ensuring consistent, immediate inhibition in cell-free and cell-based systems [3]. These physicochemical and metabolic distinctions render simple interchange among statin compounds scientifically invalid without rigorous revalidation of experimental parameters.

Quantitative Differentiation of Mevastatin Hydroxy Acid Sodium: Comparative Potency, Lipophilicity, and Solubility Data


HMG-CoA Reductase Inhibition: Comparative EC50 Values in a Standardized Cellular Assay

In a standardized cellular assay measuring HMG-CoA reductase inhibition, mevastatin hydroxy acid demonstrated an EC50 of 27.63 ± 9.84 μM [1]. This potency is intermediate among the tested statins: significantly less potent than simvastatin (EC50 = 6.67 ± 1.13 μM) and cerivastatin (10.64 ± 3.73 μM), but more potent than atorvastatin (34.86 ± 5.00 μM) and pitavastatin (20.66 ± 3.82 μM), and comparable to lovastatin (22.73 ± 4.90 μM). This rank-order potency profile positions mevastatin hydroxy acid sodium as a reference compound of moderate intrinsic activity, suitable for benchmarking novel inhibitors where both more and less potent comparators are required.

HMG-CoA reductase enzyme inhibition cholesterol biosynthesis

Lipophilicity Ranking of Statin Hydroxy Acids: Partition Coefficient Comparison

The apparent octanol-water partition coefficient (Po/w) of mevastatin hydroxy acid is approximately 25-fold greater than that of pravastatin hydroxy acid, but 3-fold lower than lovastatin hydroxy acid and 8-fold lower than simvastatin hydroxy acid [1]. The precise relative Po/w ratio across the hydroxy acid forms was determined as pravastatin (1) << mevastatin (~25) < lovastatin (~75) < simvastatin (~200). This intermediate lipophilicity confers distinct membrane permeability characteristics that are neither as limited as the hydrophilic pravastatin nor as extensive as the highly lipophilic simvastatin.

lipophilicity partition coefficient membrane permeability

Aqueous Solubility of Mevastatin Hydroxy Acid Sodium Relative to Pravastatin

Mevastatin hydroxy acid, along with lovastatin and simvastatin hydroxy acids, is virtually insoluble in water, with solubility values ranging from 0.0013 to 0.0015 mg/mL at 23°C [1]. In contrast, pravastatin lactone exhibits >100-fold greater aqueous solubility (0.18 mg/mL), and pravastatin hydroxy acid is even more hydrophilic. This profound solubility differential—approximately two orders of magnitude—directly impacts experimental design: mevastatin hydroxy acid sodium requires organic co-solvents (e.g., DMSO) for dissolution in aqueous buffers, whereas pravastatin can be directly dissolved.

aqueous solubility formulation in vitro assay

Direct Enzymatic Activity Without Prodrug Activation: Immediate HMG-CoA Reductase Inhibition

Mevastatin hydroxy acid sodium is the direct, metabolically active inhibitor of HMG-CoA reductase with a reported Ki of approximately 1 nM for the acid form . In contrast, the lactone prodrugs mevastatin, lovastatin, and simvastatin require in vivo or in vitro enzymatic hydrolysis to the open-ring hydroxy acid to exert inhibitory activity [1]. This prodrug conversion step introduces variability dependent on esterase activity, species differences, and cellular metabolic capacity. By providing the pre-formed active hydroxy acid as a stable sodium salt, mevastatin hydroxy acid sodium eliminates this confounding variable, enabling direct and immediate inhibition in cell-free enzyme assays, purified protein systems, and cell lines with low esterase activity.

prodrug activation enzymology cell-free assay

Optimal Research and Industrial Applications for Mevastatin Hydroxy Acid Sodium Based on Quantitative Evidence


Enzymology and HMG-CoA Reductase Inhibitor Screening

Mevastatin hydroxy acid sodium is ideally suited for cell-free HMG-CoA reductase inhibition assays and high-throughput screening of novel statin candidates. Its immediate activity without prodrug activation ensures consistent, reproducible IC50/Ki determinations. As a mid-potency inhibitor (EC50 = 27.63 μM) [1], it serves as an optimal reference compound for establishing dose-response curves that bracket both more potent (e.g., simvastatin) and less potent (e.g., atorvastatin) inhibitors, enabling robust assay validation.

Cell-Based Cholesterol Synthesis Studies Requiring Controlled Membrane Permeability

For cellular assays investigating cholesterol biosynthesis, mevastatin hydroxy acid sodium provides an intermediate lipophilicity profile (Po/w ≈ 25 relative to pravastatin) [2] that balances passive membrane permeability with minimized non-specific partitioning. This makes it particularly suitable for studies where both pravastatin (insufficient permeability) and highly lipophilic statins (excessive accumulation) produce confounding results. Researchers should prepare stock solutions in DMSO due to the compound's low aqueous solubility (0.0013–0.0015 mg/mL) [2].

Reference Standard for Analytical Method Development and Impurity Profiling

As the active hydroxy acid form of the prototypical statin, mevastatin hydroxy acid sodium is a critical reference material for the development and validation of analytical methods (HPLC, LC-MS) used to characterize mevastatin drug substance and its impurities [3]. Its use is essential for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) where mevastatin-related compounds are involved [3].

Biotechnological Production of Pravastatin via Microbial Hydroxylation

Mevastatin hydroxy acid sodium serves as a key precursor in the industrial biotransformation of mevastatin to pravastatin. Specific bacterial strains (e.g., Streptomyces carbophilus) or engineered E. coli expressing cytochrome P450 enzymes hydroxylate mevastatin at the 6β-position to yield pravastatin [4]. The sodium salt form of the hydroxy acid is the preferred substrate for these whole-cell bioconversion processes, which have been optimized to achieve up to 7.1-fold increased production yields using tolC acrAB mutant E. coli strains [4]. This application represents a unique industrial use case not shared by other statin hydroxy acids.

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